PD 113413

Description

Properties

CAS No. |

103733-50-2 |

|---|---|

Molecular Formula |

C23H24N2O4 |

Molecular Weight |

392.4 g/mol |

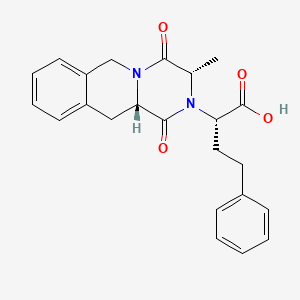

IUPAC Name |

(2S)-2-[(3S,11aS)-3-methyl-1,4-dioxo-3,6,11,11a-tetrahydropyrazino[1,2-b]isoquinolin-2-yl]-4-phenylbutanoic acid |

InChI |

InChI=1S/C23H24N2O4/c1-15-21(26)24-14-18-10-6-5-9-17(18)13-20(24)22(27)25(15)19(23(28)29)12-11-16-7-3-2-4-8-16/h2-10,15,19-20H,11-14H2,1H3,(H,28,29)/t15-,19-,20-/m0/s1 |

InChI Key |

VXPDBIKOLFNDKU-YSSFQJQWSA-N |

Isomeric SMILES |

C[C@H]1C(=O)N2CC3=CC=CC=C3C[C@H]2C(=O)N1[C@@H](CCC4=CC=CC=C4)C(=O)O |

Canonical SMILES |

CC1C(=O)N2CC3=CC=CC=C3CC2C(=O)N1C(CCC4=CC=CC=C4)C(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

PD-113413; PD113413; PD 113413 |

Origin of Product |

United States |

Foundational & Exploratory

The Advent of Small-Molecule PD-1/PD-L1 Inhibitors: A Technical Guide to Their Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer immunotherapy has been revolutionized by the clinical success of monoclonal antibodies targeting the programmed cell death-1 (PD-1)/programmed death-ligand 1 (PD-L1) immune checkpoint axis. However, the development of small-molecule inhibitors targeting this pathway represents a promising new frontier, offering potential advantages in terms of oral bioavailability, improved tumor penetration, and reduced immunogenicity. This technical guide provides an in-depth exploration of the core mechanisms of action of these small-molecule inhibitors, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying biological processes.

Core Mechanisms of Action: Beyond Simple Blockade

Small-molecule inhibitors of the PD-1/PD-L1 pathway employ diverse and sophisticated mechanisms to disrupt this critical immune checkpoint. Unlike monoclonal antibodies that sterically hinder the PD-1/PD-L1 interaction, small molecules can induce conformational changes and promote novel protein-protein interactions, leading to the functional inactivation of PD-L1. The primary mechanisms identified to date are:

-

Induction of PD-L1 Dimerization and Internalization: A key mechanism of action for many biphenyl-derived small-molecule inhibitors is the induction of PD-L1 dimerization on the cell surface.[1][][3] These molecules typically bind to a hydrophobic pocket on the PD-1 binding interface of PD-L1.[1][4] This binding event is thought to induce a conformational change in PD-L1 that promotes the formation of a homodimer.[5][6][7] The resulting PD-L1 dimer is then rapidly internalized into the cytosol, effectively removing it from the cell surface and preventing its interaction with PD-1 on T-cells.[1][][3][8]

-

Direct Blockade of the PD-1/PD-L1 Interaction: Some small molecules function by directly binding to PD-L1 and physically obstructing the binding site for PD-1. While the large and relatively flat protein-protein interface presents a challenge for small molecule binding, compounds have been identified that can achieve this through various binding modes.[9]

-

Inhibition of PD-L1 Glycosylation and Trafficking: Another novel mechanism involves the disruption of PD-L1 post-translational modification. Specifically, some small molecules have been shown to inhibit the N-glycosylation of PD-L1.[10] This aberrant glycosylation can impair the proper folding and trafficking of the PD-L1 protein from the endoplasmic reticulum to the Golgi apparatus, ultimately reducing its expression on the cell surface.[1][]

-

Formation of a Defective Ternary Complex: Certain inhibitors, such as CA-170, have been reported to bind to PD-L1 without preventing the formation of the PD-1/PD-L1 complex.[1][] Instead, they are thought to induce a conformational change in the complex that renders it signaling-incompetent, thus forming a "defective" ternary complex that fails to transmit the inhibitory signal into the T-cell.[1]

Quantitative Analysis of Small-Molecule PD-1/PD-L1 Inhibitors

The potency of small-molecule inhibitors is typically characterized by their half-maximal inhibitory concentration (IC50) or binding affinity (KD). These values are determined using a variety of biochemical and cell-based assays. Below is a summary of reported potencies for representative small-molecule inhibitors.

| Compound Class | Example Compound | Assay Type | Potency (IC50/KD) | Reference |

| Biphenyl Derivatives | BMS-1166 | HTRF | 1.4 nM | [11] |

| Biphenyl Derivatives | BMS-1001 | HTRF | 18 nM | [11] |

| Biphenyl Derivatives | BMS-202 | SPR | 85.4 nM (IC50) | [12] |

| Phthalimides | Compound P1 | HTRF | - | [13] |

| Di-bromo Derivatives | Compound 2k | Cell-based | 0.89 µM | [14] |

| Di-bromo Derivatives | Compound 3d | Cell-based | 0.46 µM | [14] |

Experimental Protocols

The discovery and characterization of small-molecule PD-1/PD-L1 inhibitors rely on a suite of robust in vitro and cell-based assays.

Biochemical Assays

These assays utilize purified recombinant PD-1 and PD-L1 proteins to directly measure the binding affinity of inhibitors and their ability to disrupt the protein-protein interaction.

-

Homogeneous Time-Resolved Fluorescence (HTRF):

-

Principle: HTRF is a proximity-based assay that measures the interaction between a donor and an acceptor fluorophore. Recombinant PD-1 and PD-L1 are labeled with a FRET pair (e.g., Europium cryptate as the donor and a compatible acceptor). When PD-1 and PD-L1 interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal. Inhibitors that disrupt this interaction cause a decrease in the FRET signal.[15][16][17]

-

Methodology:

-

Tagged recombinant human PD-1 (e.g., with an Fc tag) and PD-L1 (e.g., with a His tag) are incubated together in an assay buffer.[18]

-

A test compound is added to the mixture.

-

Anti-tag antibodies labeled with the HTRF donor (e.g., anti-Fc-Europium cryptate) and acceptor (e.g., anti-His-XL665) are added.

-

After incubation, the fluorescence is read at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

-

The HTRF ratio (665 nm / 620 nm) is calculated, which is proportional to the extent of PD-1/PD-L1 binding.[17]

-

-

-

Surface Plasmon Resonance (SPR):

-

Principle: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time. This allows for the determination of binding kinetics (association and dissociation rates) and affinity.[12][19]

-

Methodology:

-

Recombinant human PD-1 is immobilized on the surface of a sensor chip.[12]

-

A solution containing recombinant human PD-L1 is flowed over the chip surface, and the binding is measured as a change in the SPR signal.

-

To test for inhibition, PD-L1 is pre-incubated with a small molecule inhibitor before being flowed over the PD-1-coated chip.[12]

-

The reduction in the binding signal in the presence of the inhibitor is used to determine its potency.[12][20]

-

-

-

Bio-layer Interferometry (BLI):

-

Principle: BLI is another label-free optical biosensing technique that measures the interference pattern of white light reflected from two surfaces: a layer of immobilized protein on the biosensor tip and an internal reference. Binding of an analyte to the immobilized protein causes a shift in the interference pattern, which is measured in real-time.[21]

-

Methodology:

-

Biotinylated recombinant PD-1 or PD-L1 is immobilized on a streptavidin-coated biosensor tip.[22][23]

-

The biosensor tip is dipped into a solution containing the binding partner (PD-L1 or PD-1, respectively) to establish a baseline binding signal.

-

To test for inhibition, the binding partner is pre-incubated with the small molecule inhibitor before the binding step.

-

The change in the interference pattern is monitored to determine binding kinetics and affinity.[24]

-

-

Cell-Based Assays

These assays provide a more physiologically relevant context to evaluate the activity of inhibitors by using cells that express PD-1 and PD-L1.

-

PD-1/PD-L1 Blockade Reporter Assay:

-

Principle: This assay utilizes two engineered cell lines: an "effector" T-cell line (e.g., Jurkat) that co-expresses human PD-1 and a reporter gene (e.g., luciferase) under the control of a T-cell activation-dependent promoter (e.g., NFAT), and an "antigen-presenting cell" (APC) line (e.g., CHO-K1) that expresses human PD-L1 and a T-cell receptor (TCR) activator.[25][26] When the two cell types are co-cultured, the PD-1/PD-L1 interaction inhibits TCR signaling and suppresses reporter gene expression. An effective inhibitor will block this interaction, leading to T-cell activation and an increase in the reporter signal.[26][27]

-

Methodology:

-

PD-L1-expressing APCs are seeded in a multi-well plate.

-

Small-molecule inhibitors are added at various concentrations.

-

PD-1-expressing effector T-cells are added to the wells.

-

The cells are co-cultured for a period of time (e.g., 6-24 hours).

-

A substrate for the reporter enzyme (e.g., luciferin) is added, and the resulting signal (e.g., luminescence) is measured.

-

-

-

T-Cell Activation Co-Culture Assay:

-

Principle: This assay measures the ability of small-molecule inhibitors to restore the function of primary T-cells that are suppressed by PD-L1-expressing cells. T-cell activation is assessed by measuring cytokine production (e.g., IFN-γ, IL-2) or T-cell proliferation.[28]

-

Methodology:

-

Peripheral blood mononuclear cells (PBMCs) or isolated T-cells are co-cultured with PD-L1-expressing tumor cells or artificial APCs.[29][30]

-

A T-cell stimulus (e.g., anti-CD3/CD28 antibodies or a specific antigen) is added to the co-culture.[29]

-

Small-molecule inhibitors are added to the culture.

-

After an incubation period (typically 2-5 days), the supernatant is collected to measure cytokine levels by ELISA or other immunoassays.

-

T-cell proliferation can be measured by assays such as CFSE dilution or BrdU incorporation.[29]

-

-

-

PD-L1 Internalization Assay:

-

Principle: This assay visualizes and quantifies the inhibitor-induced internalization of PD-L1 from the cell surface.

-

Methodology:

-

PD-L1-expressing cells are treated with the small-molecule inhibitor for various time points.

-

The cells are then stained with a fluorescently labeled anti-PD-L1 antibody that recognizes an extracellular epitope.

-

The amount of PD-L1 remaining on the cell surface is quantified by flow cytometry. A decrease in the mean fluorescence intensity indicates internalization.[10]

-

Alternatively, the subcellular localization of PD-L1 can be visualized by confocal microscopy.[8][10]

-

-

Visualizing the Mechanisms and Workflows

To better understand the complex processes involved, the following diagrams illustrate the PD-1/PD-L1 signaling pathway, the mechanisms of small-molecule inhibition, and a typical workflow for inhibitor discovery.

Caption: PD-1/PD-L1 Signaling Pathway.

Caption: Mechanism of PD-L1 Dimerization and Internalization.

Caption: Workflow for Small-Molecule PD-1/PD-L1 Inhibitor Discovery.

References

- 1. Frontiers | Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development [frontiersin.org]

- 3. Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Comprehensive Computational Insight into the PD-L1 Binding to PD-1 and Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Approaching the Dimerization Mechanism of Small Molecule Inhibitors Targeting PD-L1 with Molecular Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular Mechanism of Small-Molecule Inhibitors in Blocking the PD-1/PD-L1 Pathway through PD-L1 Dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Novel Small-Molecule PD-L1 Inhibitor Induces PD-L1 Internalization and Optimizes the Immune Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Establishment of Human PD-1/PD-L1 Blockade Assay Based on Surface Plasmon Resonance (SPR) Biosensor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. bmglabtech.com [bmglabtech.com]

- 16. revvity.com [revvity.com]

- 17. Homogeneous time-resolved fluorescence binding assay [bio-protocol.org]

- 18. Assay in Summary_ki [bdb99.ucsd.edu]

- 19. Establishment of Human PD-1/PD-L1 Blockade Assay Based on Surface Plasmon Resonance (SPR) Biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Identifying PD-1/PD-L1 Inhibitors with Surface Plasmon Resonance Technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Bio-layer interferometry - Wikipedia [en.wikipedia.org]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Study of the interactions of a novel monoclonal antibody, mAb059c, with the hPD-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 25. bpsbioscience.com [bpsbioscience.com]

- 26. PD-1 PD-L1 Blockade Bioassay | PD1 PDL1 | PD1 PDL1 Interactions [promega.com]

- 27. invivogen.com [invivogen.com]

- 28. criver.com [criver.com]

- 29. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 30. stemcell.com [stemcell.com]

PD 113413 and its Role as an Angiotensin-Converting Enzyme Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of PD 113413 in the context of angiotensin-converting enzyme (ACE) inhibition. It clarifies the identity of this compound as an inactive metabolite of the prodrug quinapril and focuses on the pharmacologically active metabolite, quinaprilat, as the potent ACE inhibitor. This document details the mechanism of action, synthesis, and preclinical data of quinapril and quinaprilat, including in vitro and in vivo studies. Experimental protocols for key assays are provided, and signaling pathways are visualized to offer a comprehensive resource for researchers in cardiovascular pharmacology and drug development.

Introduction: Unraveling the Identity of this compound

Initial investigations into this compound as an angiotensin-converting enzyme (ACE) inhibitor reveal its true identity as a minor, inactive metabolite of the widely used antihypertensive drug, quinapril. Quinapril is a prodrug that, upon oral administration, is rapidly hydrolyzed in the body to its active diacid metabolite, quinaprilat. Quinaprilat is a potent inhibitor of ACE, the key enzyme in the renin-angiotensin-aldosterone system (RAAS) responsible for the conversion of angiotensin I to the powerful vasoconstrictor, angiotensin II.

The metabolic pathway of quinapril involves its de-esterification to the active quinaprilat. A separate pathway involves dehydration to an inactive metabolite, PD 109488, which can then be O-deethylated to form this compound. Therefore, for the purpose of understanding ACE inhibition, the focus of this guide shifts to the active principle: quinaprilat .

Mechanism of Action

Quinaprilat competitively inhibits ACE, preventing it from converting angiotensin I to angiotensin II. This inhibition leads to several physiological effects that contribute to the lowering of blood pressure:

-

Reduced Vasoconstriction: By decreasing the levels of angiotensin II, a potent vasoconstrictor, quinaprilat leads to the relaxation of blood vessels, reducing peripheral resistance.

-

Decreased Aldosterone Secretion: Angiotensin II stimulates the release of aldosterone from the adrenal cortex, which promotes sodium and water retention. By inhibiting angiotensin II production, quinaprilat indirectly reduces aldosterone levels, leading to natriuresis and a decrease in blood volume.

-

Increased Bradykinin Levels: ACE is also responsible for the degradation of bradykinin, a potent vasodilator. Inhibition of ACE by quinaprilat leads to an accumulation of bradykinin, which further contributes to vasodilation and the antihypertensive effect.

The primary therapeutic applications of quinapril, through the action of quinaprilat, include the treatment of hypertension and congestive heart failure.

In Vitro Efficacy of Quinaprilat

The potency of an ACE inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). While specific IC50 and Ki values for quinaprilat are not consistently reported across all public literature, its high potency is well-established in comparative studies. For instance, in rat heart and lung homogenates, the rank order of potency for several ACE inhibitors was determined to be quinaprilat = benazeprilat > perindoprilat > 351A > lisinopril > fosinoprilat[1].

Table 1: In Vitro ACE Inhibition Data for Common Inhibitors

| Inhibitor | IC50 (nM) | Ki (nM) |

|---|---|---|

| Captopril | 20.0 | 2.0 |

| Enalaprilat | 2.4 | - |

| Lisinopril | 1.2 | 51.0 |

| Quinaprilat | Potent (specific values not consistently cited) | Potent (specific values not consistently cited) |

Note: The IC50 and Ki values can vary depending on the experimental conditions, such as the substrate and enzyme source used.

Preclinical In Vivo Studies

Quinapril has been extensively studied in various animal models of hypertension, demonstrating its efficacy in lowering blood pressure.

Spontaneously Hypertensive Rats (SHR)

In spontaneously hypertensive rats (SHR), a widely used genetic model of hypertension, oral administration of quinapril has been shown to produce a dose-dependent and sustained antihypertensive effect[2]. Studies have shown that quinapril is as potent as enalapril and significantly more potent than captopril in this model[2]. Long-term treatment with quinapril in SHR has been observed to not only reduce blood pressure but also improve arterial function and attenuate vascular smooth muscle contractions[3].

Renal Hypertensive Rats

In the two-kidney, one-clip renal hypertensive rat (2K-RHR) model, which mimics renovascular hypertension, quinapril demonstrated a potent and long-lasting antihypertensive effect[2]. The efficacy in this high-renin model is consistent with its mechanism of action of inhibiting the RAAS.

Table 2: Summary of In Vivo Efficacy of Quinapril in Animal Models

| Animal Model | Dose Range (p.o.) | Key Findings | Reference |

|---|---|---|---|

| Spontaneously Hypertensive Rats (SHR) | 0.1 - 1.0 mg/kg | Dose-dependent and sustained blood pressure reduction. Improved arterial function with long-term treatment. | [2][3] |

| Two-Kidney, One-Clip Renal Hypertensive Rats (2K-RHR) | 0.1 - 1.0 mg/kg | Potent and long-lasting antihypertensive effect. | [2] |

| Normotensive Rats | 30 mg/kg | Lowered blood pressure and increased heart rate. | [2] |

| DOCA/salt Hypertensive Rats | - | Failed to reduce blood pressure, indicating dependence on the RAAS. |[2] |

Experimental Protocols

In Vitro ACE Inhibition Assay (Spectrophotometric Method)

This protocol outlines a common method for determining the in vitro ACE inhibitory activity of a compound like quinaprilat.

Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Hippuryl-L-histidyl-L-leucine (HHL) as substrate

-

Sodium borate buffer (pH 8.3)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Quinaprilat (or other test inhibitor)

-

Spectrophotometer

Procedure:

-

Prepare a solution of the test inhibitor (quinaprilat) at various concentrations.

-

In a reaction tube, pre-incubate the ACE solution with the inhibitor solution (or buffer for control) for a specified time at 37°C.

-

Initiate the enzymatic reaction by adding the HHL substrate solution.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding HCl.

-

Extract the hippuric acid (HA) produced from the reaction into ethyl acetate by vortexing and centrifugation.

-

Measure the absorbance of the ethyl acetate layer containing HA at a specific wavelength (e.g., 228 nm) using a spectrophotometer.

-

Calculate the percentage of ACE inhibition for each inhibitor concentration and determine the IC50 value.

In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)

This protocol describes a typical procedure for evaluating the antihypertensive effect of quinapril in the SHR model.

Animals:

-

Male Spontaneously Hypertensive Rats (SHR) of a specific age (e.g., 12-16 weeks old).

-

Age-matched normotensive Wistar-Kyoto (WKY) rats as controls.

Procedure:

-

Acclimatize the animals to the laboratory conditions and to the blood pressure measurement procedure for at least one week.

-

Measure baseline systolic blood pressure (SBP) and heart rate (HR) using a non-invasive tail-cuff method.

-

Randomly assign the SHR to different treatment groups: vehicle control and various doses of quinapril.

-

Administer quinapril or vehicle orally (p.o.) once daily for a predetermined period (e.g., 2-4 weeks).

-

Measure SBP and HR at regular intervals (e.g., 2, 4, 6, 8, and 24 hours) after the first dose to determine the acute effect and duration of action.

-

For chronic studies, measure SBP and HR at least once a week before the daily dosing.

-

At the end of the study, collect blood samples for biochemical analysis (e.g., plasma renin activity, angiotensin II levels) and tissues for histological examination.

-

Analyze the data to determine the effect of quinapril on blood pressure and other cardiovascular parameters.

Signaling Pathways and Experimental Workflows

Renin-Angiotensin-Aldosterone System (RAAS) and the Site of Action of Quinaprilat

Caption: The RAAS pathway and the inhibitory action of quinaprilat on ACE.

Metabolic Pathway of Quinapril

References

- 1. Mechanism & inhibition kinetics of bioassay-guided fractions of Indian medicinal plants and foods as ACE inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Antihypertensive activity of the angiotensin converting enzyme inhibitor quinapril HCl: (S)-2-[(S)-N-[(S)-1-ethoxycarbonyl-3-phenylpropyl) alanyl]-1,2,3,4- tetrahydro-3-isoquinolinecarboxylic acid monohydrochloride in various hypertensive animal models] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quinapril treatment and arterial smooth muscle responses in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to PD 113413: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD 113413 is a diketopiperazine metabolite of the angiotensin-converting enzyme (ACE) inhibitor, quinapril. Initially identified during the preclinical evaluation of quinapril, its role and activity have been a subject of scientific interest. This technical guide provides a comprehensive overview of the discovery, history, and metabolic fate of this compound. It includes a detailed description of its place in the metabolic pathway of quinapril, a summary of its reported biological activity, and relevant experimental methodologies.

Introduction

The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure and cardiovascular homeostasis. The angiotensin-converting enzyme (ACE) plays a pivotal role in this system by converting angiotensin I to the potent vasoconstrictor angiotensin II. Inhibition of ACE is a cornerstone of therapy for hypertension and heart failure. Quinapril, a second-generation ACE inhibitor, was developed by Parke-Davis and is the parent compound of this compound. Understanding the metabolism of quinapril and the characteristics of its metabolites, such as this compound, is crucial for a complete pharmacological profile of the drug.

Discovery and History

This compound was identified during the extensive preclinical studies of quinapril conducted by Parke-Davis Pharmaceutical Research in the late 1980s. The development of quinapril as a potent, orally active ACE inhibitor necessitated a thorough investigation of its metabolic fate in various species. These studies revealed that quinapril, a prodrug, is primarily hydrolyzed to its active diacid metabolite, quinaprilat. However, other minor metabolic pathways were also elucidated, leading to the identification of two diketopiperazine metabolites, PD 109488 and this compound.

While some sources have referred to this compound as an inactive metabolite, commercial suppliers of research chemicals describe it as a potent ACE inhibitor.[1] This discrepancy highlights the need for a careful review of the primary literature to ascertain its biological activity definitively.

Chemical Profile

-

IUPAC Name: (2S)-2-[(3S,11aS)-3-methyl-1,4-dioxo-3,6,11,11a-tetrahydropyrazino[1,2-b]isoquinolin-2-yl]-4-phenylbutanoic acid

-

CAS Number: 103733-50-2

-

Molecular Formula: C₂₃H₂₄N₂O₄

-

Molecular Weight: 392.45 g/mol

Metabolic Pathway of Quinapril and Formation of this compound

Quinapril undergoes significant metabolism following oral administration. The primary and therapeutically important conversion is the de-esterification to the active metabolite, quinaprilat. A secondary pathway involves the dehydration of quinapril to form an inactive diketopiperazine metabolite, PD 109488. Subsequently, PD 109488 can undergo O-deethylation to form this compound.[2][3] Approximately 6% of a dose of quinapril is eliminated in the urine as this compound.[3]

References

An In-depth Technical Guide to PD 113413 (CAS Number 103733-50-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD 113413, with CAS number 103733-50-2, is a recognized metabolite of the potent angiotensin-converting enzyme (ACE) inhibitor, quinapril. While quinapril is a widely prescribed medication for hypertension and congestive heart failure, the specific pharmacological properties of its metabolite, this compound, are less extensively documented in publicly available literature. This technical guide synthesizes the current understanding of this compound, including its chemical identity, metabolic origin, and its role within the broader pharmacology of quinapril. The document details the established mechanism of action for ACE inhibitors, providing a framework for understanding the potential activity of this compound. A representative experimental protocol for assessing ACE inhibition is also provided to facilitate further research into this compound.

Core Properties of this compound

This compound is chemically identified as (2S)-2-[(3S,11aS)-3-methyl-1,4-dioxo-3,6,11,11a-tetrahydropyrazino[1,2-b]isoquinolin-2-yl]-4-phenylbutanoic acid. It is a derivative of quinapril, formed through a multi-step metabolic process.

| Property | Value | Source |

| CAS Number | 103733-50-2 | N/A |

| Molecular Formula | C23H24N2O4 | N/A |

| Molecular Weight | 392.45 g/mol | N/A |

| IUPAC Name | (2S)-2-[(3S,11aS)-3-methyl-1,4-dioxo-3,6,11,11a-tetrahydropyrazino[1,2-b]isoquinolin-2-yl]-4-phenylbutanoic acid | N/A |

| Parent Drug | Quinapril | [1] |

Metabolic Pathway and Formation

This compound is a metabolite of the orally administered prodrug quinapril. Following administration, quinapril is rapidly de-esterified to its primary active metabolite, quinaprilat. A secondary metabolic pathway involves the dehydration of quinapril to an inactive intermediate, PD 109488. Subsequent O-deethylation of PD 109488 leads to the formation of this compound.[1] Urinary excretion studies have shown that this compound accounts for approximately 6% of an administered dose of quinapril.[1]

Metabolic conversion of quinapril to its metabolites.

Mechanism of Action: Angiotensin-Converting Enzyme (ACE) Inhibition

As a derivative of quinapril, the primary pharmacological target of this compound is presumed to be the angiotensin-converting enzyme (ACE). ACE is a key component of the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in regulating blood pressure.

ACE catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. Angiotensin II exerts its effects by binding to AT1 receptors on vascular smooth muscle cells, leading to vasoconstriction and an increase in blood pressure. Additionally, angiotensin II stimulates the adrenal cortex to release aldosterone, which promotes sodium and water retention by the kidneys, further elevating blood pressure.

ACE inhibitors, such as quinaprilat, bind to the active site of ACE, preventing the conversion of angiotensin I to angiotensin II. This leads to a reduction in plasma and tissue levels of angiotensin II, resulting in vasodilation and a decrease in aldosterone secretion. The overall effect is a lowering of blood pressure.

While some sources describe this compound as an inactive metabolite, others refer to it as a potent ACE inhibitor.[2] This discrepancy highlights the need for further dedicated pharmacological studies to definitively characterize its activity.

The role of ACE in the RAAS and the inhibitory action of this compound.

Quantitative Data

Table 1: Pharmacokinetic Parameters of Quinapril and Quinaprilat

| Parameter | Quinapril | Quinaprilat | Source |

| Time to Peak Plasma Concentration (Tmax) | < 1 hour | ~2.5 hours | [1] |

| Plasma Protein Binding | 97% | 97% | [1] |

| Elimination Half-life | - | ~2.3 hours (prolonged terminal phase of 25 hours) | [1] |

| Route of Elimination | Primarily metabolized | Primarily renal excretion (up to 96% of an IV dose) | [1] |

Experimental Protocols: In Vitro ACE Inhibition Assay

The following is a representative protocol for determining the in vitro ACE inhibitory activity of a compound, adapted from established methodologies. This protocol can be used to quantify the potency of this compound as an ACE inhibitor.

Objective: To determine the concentration of the test compound (this compound) required to inhibit 50% of ACE activity (IC50).

Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Hippuryl-L-histidyl-L-leucine (HHL) as substrate

-

Test compound (this compound)

-

Borate buffer (pH 8.3)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Spectrophotometer

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of ACE in borate buffer.

-

Prepare a stock solution of HHL in borate buffer.

-

Prepare serial dilutions of the test compound (this compound) in borate buffer.

-

-

Enzyme Reaction:

-

In a series of microcentrifuge tubes, add a pre-determined volume of the ACE solution.

-

Add an equal volume of the different concentrations of the test compound solution to the respective tubes. A control tube should receive buffer instead of the test compound.

-

Pre-incubate the mixtures at 37°C for 10 minutes.

-

Initiate the enzymatic reaction by adding a specific volume of the HHL substrate solution to each tube.

-

Incubate the reaction mixtures at 37°C for 30-60 minutes.

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding a defined volume of HCl.

-

Extract the hippuric acid (the product of the enzymatic reaction) by adding ethyl acetate to each tube, followed by vigorous vortexing.

-

Centrifuge the tubes to separate the organic and aqueous layers.

-

-

Quantification:

-

Carefully transfer a known volume of the upper ethyl acetate layer to a new set of tubes.

-

Evaporate the ethyl acetate to dryness.

-

Reconstitute the dried hippuric acid in a suitable buffer or deionized water.

-

Measure the absorbance of the reconstituted solution at 228 nm using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the percentage of ACE inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Determine the IC50 value, which is the concentration of the test compound that produces 50% inhibition of ACE activity, from the dose-response curve.

-

General workflow for an in vitro ACE inhibition assay.

Conclusion

This compound is a known metabolite of the ACE inhibitor quinapril. Its formation via a secondary metabolic pathway has been established. While its primary mechanism of action is presumed to be the inhibition of the angiotensin-converting enzyme, a definitive quantitative assessment of its potency is not widely available in the scientific literature. The provided information on its chemical properties, metabolic pathway, and the general mechanism of ACE inhibition, along with a representative experimental protocol, serves as a comprehensive resource for researchers and professionals in the field of drug development. Further investigation is warranted to fully elucidate the pharmacological profile of this compound and its potential contribution to the overall therapeutic effects of quinapril.

References

The Structure-Activity Relationship of Quinapril and its Metabolites: A Focus on the Inactive Diketopiperazine Derivative PD 113413

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: PD 113413 is a recognized metabolite of the potent angiotensin-converting enzyme (ACE) inhibitor, quinapril.[1][2] Quinapril is a prodrug that undergoes metabolic activation and deactivation through a series of enzymatic transformations. Understanding the structure-activity relationship (SAR) of quinapril and its various metabolites, including the terminal inactive metabolite this compound, is crucial for comprehending its pharmacological profile and for the rational design of novel ACE inhibitors. While some commercial suppliers describe this compound as a potent ACE inhibitor, comprehensive pharmacological data from reliable sources such as DrugBank and the FDA label for quinapril (Accupril) classify it as an inactive metabolite.[1][2][3] This guide will delve into the metabolic cascade of quinapril, focusing on the structural transformations that lead to the loss of biological activity in metabolites like this compound.

Metabolic Pathway of Quinapril

Quinapril undergoes a multi-step metabolic conversion in the body, leading to both active and inactive compounds. The primary active metabolite, quinaprilat, is responsible for the therapeutic effects of the drug. Subsequent metabolic steps lead to the formation of inactive derivatives, including this compound.

The metabolic cascade can be summarized as follows:

-

Activation: Quinapril, an ethyl ester prodrug, is rapidly hydrolyzed by esterases to its active diacid form, quinaprilat .[3][4] This conversion is essential for its ACE inhibitory activity.

-

Inactivation via Cyclization: A portion of quinapril undergoes intramolecular cyclization to form the inactive diketopiperazine derivative, PD 109488 .[1][2]

-

Further Metabolism: PD 109488 is then subject to O-deethylation, resulting in the formation of another inactive metabolite, This compound .[1][2]

Structure-Activity Relationship (SAR) Analysis

The ACE inhibitory activity of quinapril and its metabolites is critically dependent on specific structural features. The following table summarizes the key compounds and their reported activities. A detailed SAR analysis highlights the molecular determinants for ACE inhibition.

| Compound | Structure | Key Structural Features | ACE Inhibitory Activity (IC50) |

| Quinapril |  | Ethyl ester prodrug | Inactive (requires hydrolysis) |

| Quinaprilat |  | Free dicarboxylic acid | Potent (Active metabolite) |

| PD 109488 |  | Diketopiperazine ring | Inactive |

| This compound |  | Diketopiperazine ring, free carboxylic acid | Inactive |

Key SAR Observations:

-

The Dicarboxylic Acid Moiety is Essential: The potent ACE inhibitory activity of quinaprilat is attributed to its free dicarboxylic acid structure. This feature mimics the C-terminal dipeptide of ACE substrates and is crucial for chelating the zinc ion within the active site of the enzyme. The conversion of the ethyl ester in quinapril to a carboxylic acid in quinaprilat is the key activation step.

-

Cyclization to a Diketopiperazine Leads to Inactivity: The formation of the diketopiperazine ring in PD 109488 results in a complete loss of ACE inhibitory activity. This intramolecular cyclization fundamentally alters the conformation of the molecule, preventing it from binding effectively to the ACE active site. The rigid, cyclic structure likely disrupts the necessary interactions with key amino acid residues and the catalytic zinc ion.

-

O-deethylation of the Diketopiperazine Does Not Restore Activity: The subsequent O-deethylation of PD 109488 to form this compound does not restore ACE inhibitory activity. Although this transformation introduces a free carboxylic acid, the presence of the rigid diketopiperazine scaffold remains the dominant structural feature responsible for inactivity. This underscores the critical importance of the overall molecular shape and flexibility for binding to the enzyme.

Experimental Protocols

The determination of ACE inhibitory activity is typically performed using in vitro enzymatic assays. A common method involves the spectrophotometric measurement of the product formed from the ACE-catalyzed hydrolysis of a synthetic substrate.

General In Vitro ACE Inhibition Assay Protocol

This protocol provides a general framework for assessing the ACE inhibitory activity of compounds like quinapril and its analogs.

Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Hippuryl-L-histidyl-L-leucine (HHL) as substrate

-

Borate buffer (pH 8.3)

-

Test compounds (e.g., quinaprilat, this compound) dissolved in an appropriate solvent (e.g., DMSO, water)

-

Hydrochloric acid (HCl) to stop the reaction

-

Ethyl acetate for extraction

-

Spectrophotometer

Procedure:

-

Enzyme and Inhibitor Pre-incubation: A solution of ACE in borate buffer is pre-incubated with various concentrations of the test compound (or vehicle control) for a specified time at 37°C.

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate HHL.

-

Incubation: The reaction mixture is incubated for a defined period (e.g., 30-60 minutes) at 37°C.

-

Termination of Reaction: The reaction is stopped by the addition of HCl.

-

Extraction of Hippuric Acid: The product of the reaction, hippuric acid, is extracted from the aqueous mixture using ethyl acetate.

-

Quantification: The ethyl acetate layer is separated, evaporated to dryness, and the residue is redissolved in a suitable solvent (e.g., water or buffer). The absorbance of the hippuric acid is then measured spectrophotometrically at a specific wavelength (e.g., 228 nm).

-

Calculation of Inhibition: The percentage of ACE inhibition is calculated by comparing the absorbance of the samples with the test compound to the absorbance of the control samples without the inhibitor. IC50 values (the concentration of inhibitor required to inhibit 50% of ACE activity) are then determined from the dose-response curves.

Conclusion

The structure-activity relationship of quinapril and its metabolites clearly demonstrates the critical importance of the dicarboxylic acid moiety and the overall molecular conformation for potent ACE inhibition. The metabolic conversion of quinapril to its active form, quinaprilat, is a classic example of prodrug activation. Conversely, the intramolecular cyclization to the diketopiperazine derivative PD 109488, and its subsequent metabolism to this compound, represents a key inactivation pathway. Despite some conflicting information from commercial vendors, the available pharmacological data strongly indicate that this compound is an inactive metabolite. This detailed understanding of the SAR of the quinapril scaffold provides valuable insights for the design and development of future ACE inhibitors with optimized pharmacokinetic and pharmacodynamic profiles.

References

In Vitro Characterization of Angiotensin-Converting Enzyme Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro evaluation of Angiotensin-Converting Enzyme (ACE) inhibitors, with a focus on the potent inhibitor PD 113413, the active metabolite of quinapril, also known as quinaprilat. This document details the mechanism of ACE inhibition, presents standardized experimental protocols for assessing inhibitor potency, and includes visualizations of key pathways and workflows.

Introduction to this compound and ACE Inhibition

This compound, or quinaprilat, is the pharmacologically active diacid metabolite of the prodrug quinapril. It is a potent, non-sulfhydryl inhibitor of Angiotensin-Converting Enzyme (ACE). ACE is a key zinc-dependent metalloproteinase in the Renin-Angiotensin-Aldosterone System (RAAS), which plays a crucial role in the regulation of blood pressure and cardiovascular homeostasis.

The primary function of ACE is the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. Angiotensin II exerts its effects by binding to AT1 receptors on vascular smooth muscle cells, leading to vasoconstriction and an increase in blood pressure. Additionally, angiotensin II stimulates the release of aldosterone from the adrenal cortex, which promotes sodium and water retention, further elevating blood pressure. ACE is also responsible for the degradation of bradykinin, a potent vasodilator.

By competitively inhibiting ACE, compounds like this compound block the formation of angiotensin II and prevent the breakdown of bradykinin. This dual action leads to vasodilation and a reduction in blood pressure, making ACE inhibitors a cornerstone in the treatment of hypertension and heart failure.

Quantitative Data on this compound (Quinaprilat)

Table 1: Relative Potency of ACE Inhibitors

| ACE Inhibitor | Relative Potency |

| Quinaprilat | = Benazeprilat |

| > Perindoprilat | |

| > 351A | |

| > Lisinopril | |

| > Fosinoprilat |

This table illustrates the relative potency based on displacement of a radioligand from rat heart and lung homogenates[1].

Experimental Protocols for In Vitro ACE Inhibition Assays

The inhibitory activity of compounds like this compound on ACE is typically determined using in vitro assays that measure the enzymatic activity of ACE in the presence and absence of the inhibitor. The half-maximal inhibitory concentration (IC50), which is the concentration of inhibitor required to reduce enzyme activity by 50%, is a standard metric for potency. Two common methods for determining ACE inhibition are spectrophotometric and fluorometric assays.

Spectrophotometric Assay Protocol

This method is based on the hydrolysis of the substrate hippuryl-L-histidyl-L-leucine (HHL) by ACE to produce hippuric acid (HA) and L-histidyl-L-leucine. The amount of hippuric acid produced is quantified by measuring its absorbance at 228 nm.

Materials:

-

Angiotensin-Converting Enzyme (from rabbit lung)

-

Hippuryl-L-histidyl-L-leucine (HHL)

-

This compound (or other test inhibitor)

-

Borate buffer (100 mM, pH 8.3) containing 300 mM NaCl

-

1 M HCl

-

Ethyl acetate

-

Deionized water

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of ACE in deionized water.

-

Prepare a stock solution of HHL in borate buffer.

-

Prepare a series of dilutions of this compound in borate buffer.

-

-

Assay Reaction:

-

To a microcentrifuge tube, add 50 µL of the this compound dilution (or buffer for control).

-

Add 50 µL of the ACE solution and pre-incubate at 37°C for 10 minutes.

-

Initiate the reaction by adding 150 µL of the HHL solution.

-

Incubate the reaction mixture at 37°C for 30-60 minutes.

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding 250 µL of 1 M HCl.

-

Add 1.5 mL of ethyl acetate to each tube and vortex for 30 seconds to extract the hippuric acid.

-

Centrifuge the tubes at 3000 x g for 10 minutes to separate the layers.

-

-

Quantification:

-

Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube.

-

Evaporate the ethyl acetate to dryness under a stream of nitrogen or in a vacuum concentrator.

-

Reconstitute the dried hippuric acid in 1 mL of deionized water.

-

Measure the absorbance of the solution at 228 nm using a UV-Vis spectrophotometer.

-

-

Data Analysis:

-

Calculate the percentage of ACE inhibition for each concentration of this compound using the following formula: % Inhibition = [(A_control - A_inhibitor) / A_control] * 100 where A_control is the absorbance of the control (no inhibitor) and A_inhibitor is the absorbance in the presence of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.

-

Fluorometric Assay Protocol

Fluorometric assays offer higher sensitivity and are often more suitable for high-throughput screening. This protocol utilizes a quenched fluorescent substrate, o-aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-proline (Abz-Gly-p-nitro-Phe-Pro-OH), which upon cleavage by ACE, produces a fluorescent product.

Materials:

-

Angiotensin-Converting Enzyme (from rabbit lung)

-

o-aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-proline

-

This compound (or other test inhibitor)

-

Tris-HCl buffer (50 mM, pH 8.3) containing 150 mM NaCl and 10 µM ZnCl2

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of ACE in Tris-HCl buffer.

-

Prepare a stock solution of the fluorescent substrate in DMSO.

-

Prepare a series of dilutions of this compound in Tris-HCl buffer.

-

-

Assay Reaction:

-

In a 96-well black microplate, add 20 µL of the this compound dilution (or buffer for control).

-

Add 40 µL of the ACE solution to each well.

-

Add 140 µL of the fluorescent substrate solution (pre-diluted in Tris-HCl buffer) to initiate the reaction.

-

-

Fluorescence Measurement:

-

Immediately place the microplate in a fluorescence plate reader.

-

Measure the fluorescence intensity kinetically at an excitation wavelength of 320 nm and an emission wavelength of 420 nm at 37°C for 30-60 minutes.

-

-

Data Analysis:

-

Determine the reaction rate (slope of the fluorescence versus time curve) for each well.

-

Calculate the percentage of ACE inhibition for each concentration of this compound using the following formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] * 100 where Rate_control is the reaction rate of the control (no inhibitor) and Rate_inhibitor is the reaction rate in the presence of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.

-

Visualizations

Signaling Pathway of ACE Inhibition

Caption: Mechanism of ACE inhibition by this compound in the Renin-Angiotensin System.

Experimental Workflow for Spectrophotometric ACE Inhibition Assay

References

PD 113413: A Minor Metabolite of Quinapril

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Quinapril, a widely prescribed angiotensin-converting enzyme (ACE) inhibitor, undergoes extensive metabolism in the body. While the primary focus of pharmacological and clinical research has been on its active metabolite, quinaprilat, a comprehensive understanding of its complete metabolic profile is crucial for a thorough safety and efficacy evaluation. This technical guide provides a detailed overview of PD 113413, a minor, inactive metabolite of quinapril. We will delve into its metabolic pathway, available quantitative data, and inferred methodologies for its study, addressing the needs of researchers, scientists, and drug development professionals.

Introduction

Quinapril is a prodrug that, after oral administration, is rapidly hydrolyzed to its active diacid metabolite, quinaprilat.[1][2] Quinaprilat is a potent inhibitor of ACE, the enzyme responsible for converting angiotensin I to the vasoconstrictor angiotensin II, and is the primary mediator of quinapril's antihypertensive effects.[3][4] The metabolism of quinapril, however, is not limited to this activation step. The drug also undergoes alternative metabolic transformations, leading to the formation of other metabolites, including this compound. This document serves as a comprehensive resource on the current knowledge of this compound.

Metabolic Pathway of Quinapril and the Formation of this compound

The metabolic fate of quinapril involves two main pathways. The major pathway is the de-esterification to the pharmacologically active quinaprilat. A secondary pathway involves the dehydration of quinapril to form an inactive metabolite, PD109488. This intermediate, PD109488, subsequently undergoes O-deethylation to form another inactive metabolite, this compound.[2][5]

The following diagram illustrates the metabolic transformation of quinapril, highlighting the position of this compound in this pathway.

While the enzymes responsible for the de-esterification of quinapril to quinaprilat are well-characterized as hepatic esterases, the specific enzyme system mediating the O-deethylation of PD109488 to this compound has not been explicitly identified in the reviewed literature.[4] Given that O-deethylation is a classic Phase I metabolic reaction, it is plausible that this conversion is catalyzed by one or more cytochrome P450 (CYP) enzymes in the liver. However, studies have suggested that ACE inhibitors, as a class, do not significantly interact with the CYP450 system.[6] Further in vitro studies with human liver microsomes and specific CYP isozymes would be necessary to elucidate the precise enzymatic mechanism.

Quantitative Data on this compound

Quantitative data specifically for this compound is limited in publicly available literature. The most consistently reported figure is its contribution to the urinary excretion of a quinapril dose.

| Parameter | Value | Reference(s) |

| Urinary Excretion | Approximately 6% of an administered dose of quinapril is excreted in the urine as this compound. | [2][5] |

| Pharmacological Activity | Inactive | [2][5] |

Experimental Protocols

Detailed, validated experimental protocols for the specific quantification of this compound are not explicitly described in the reviewed literature. However, based on standard practices for the analysis of drug metabolites, a general workflow can be proposed. The methods for the analysis of quinapril and quinaprilat typically involve high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS).[7][8] A similar approach would be the method of choice for the sensitive and specific quantification of this compound in biological matrices such as plasma and urine.

The following diagram outlines a logical experimental workflow for the identification and quantification of quinapril metabolites, including this compound.

References

- 1. Quinapril: overview of preclinical data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Quinapril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Comparative pharmacokinetics of captopril, enalapril, and quinapril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quinapril | C25H30N2O5 | CID 54892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Determination of quinapril and quinaprilat in human plasma by ultraperformance liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. LC-MS/MS assay of quinapril and its metabolite quinaprilat for drug bioequivalence evaluation: prospective, concurrential and retrospective method validation - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of Quinapril: An In-depth Technical Guide on its Antihypertensive Properties and the Role of its Metabolite PD 113413

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for Quinapril, a potent angiotensin-converting enzyme (ACE) inhibitor, with a special focus on its inactive metabolite, PD 113413. Quinapril is a prodrug that is rapidly hydrolyzed in vivo to its active diacid metabolite, quinaprilat, which is primarily responsible for its antihypertensive effects. This document details the mechanism of action, preclinical efficacy in various animal models, pharmacokinetic profile, and metabolic pathways of Quinapril, presenting quantitative data in structured tables and visualizing key processes through diagrams as requested.

Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

Quinapril exerts its antihypertensive effect through the inhibition of the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS). ACE is responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. Angiotensin II elevates blood pressure by causing vasoconstriction, stimulating the release of aldosterone (which promotes sodium and water retention), and enhancing sympathetic nervous system activity.

Quinaprilat, the active metabolite of Quinapril, is a potent and specific inhibitor of ACE.[1] By blocking ACE, quinaprilat reduces the levels of angiotensin II, leading to vasodilation, decreased aldosterone secretion, and a subsequent reduction in blood pressure.[1]

The following diagram illustrates the role of Quinapril within the RAAS signaling pathway:

Preclinical Efficacy in Hypertension Models

Quinapril has demonstrated significant antihypertensive activity in a variety of preclinical models of hypertension.[2] These studies have established its efficacy in both high-renin and normal-renin hypertensive states.

In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition

The inhibitory potency of quinaprilat against ACE has been determined in various in vitro assays.

| Compound | Preparation | IC50 | Reference |

| Quinaprilat | Rat lung homogenate | 1.8 nM | [3] |

| Quinaprilat | Rat atrial homogenate | 1.5 nM | [3] |

| Quinaprilat | Rat ventricular homogenate | 2.1 nM | [3] |

In Vivo Antihypertensive Effects in Rat Models

The antihypertensive effects of orally administered Quinapril have been evaluated in several rat models of hypertension.

| Animal Model | Dose (mg/kg, p.o.) | Route | Duration | Change in Blood Pressure | Reference |

| Spontaneously Hypertensive Rat (SHR) | 10 | Oral | 15 weeks | ↓ Systolic BP to normotensive levels | [4] |

| Spontaneously Hypertensive Rat (SHR) | 0.1 - 1.0 | Oral | Single dose | Dose-dependent ↓ in BP | [5] |

| 2-Kidney, 1-Clip Renal Hypertensive Rat (2K-RHR) | 0.1 - 1.0 | Oral | Single dose | Dose-dependent & sustained ↓ in BP | [5] |

| DOCA/salt Hypertensive Rat | Not specified | Oral | Not specified | No significant effect | [2] |

Pharmacokinetics and Metabolism

Quinapril is a prodrug that undergoes rapid and extensive metabolism to its active form, quinaprilat. The pharmacokinetic profile has been characterized in several preclinical species.

Pharmacokinetic Parameters in Rats

Following oral administration, Quinapril is quickly absorbed and converted to quinaprilat.

| Parameter | Quinapril | Quinaprilat | Reference |

| Tmax (hr) | < 1 | ~2.5 | [6] |

| Cmax (ng/mL) | Not reported | 1526 (in healthy males, 10mg dose) | [6] |

| Bioavailability (%) | 50-80 | - | [6] |

| Protein Binding (%) | 97 | 97 | [6] |

| Elimination Half-life (hr) | Not reported | 2.3 | [6] |

Metabolic Pathway of Quinapril

Quinapril is primarily metabolized via de-esterification to form the active metabolite quinaprilat. A minor pathway involves dehydration to form the inactive diketopiperazine metabolite PD 109488, which can be further metabolized to another inactive compound, this compound, through O-deethylation.[6] Approximately 6% of a dose of quinapril is recovered in the urine as PD 109488 and another 6% as this compound.[6]

The metabolic conversion of Quinapril is depicted in the following diagram:

Experimental Protocols

This section provides an overview of the methodologies typically employed in the preclinical evaluation of antihypertensive agents like Quinapril.

In Vivo Blood Pressure Measurement in Conscious Rats (Tail-Cuff Method)

This non-invasive method is commonly used for repeated blood pressure measurements in long-term studies.

The experimental workflow is as follows:

Protocol Steps:

-

Acclimatization: Rats are accustomed to the restraining devices for several days prior to the experiment to minimize stress-induced blood pressure variations.

-

Warming: The rats are warmed in a chamber or with a heat lamp to induce vasodilation of the tail artery, which is necessary for detecting the pulse.

-

Cuff and Transducer Placement: An inflatable cuff is placed around the base of the rat's tail, and a pulse transducer is positioned distal to the cuff.

-

Measurement Cycle:

-

The cuff is inflated to a pressure above the expected systolic blood pressure, occluding arterial blood flow.

-

The cuff is then slowly deflated.

-

The pressure at which the pulse reappears, as detected by the transducer, is recorded as the systolic blood pressure.

-

-

Data Analysis: Multiple readings are taken for each animal and averaged to obtain a reliable blood pressure measurement.

In Vitro ACE Inhibition Assay

This assay determines the potency of a compound in inhibiting the activity of the angiotensin-converting enzyme.

Protocol Steps:

-

Reagent Preparation: Prepare a buffer solution, a substrate for ACE (e.g., hippuryl-histidyl-leucine or a fluorogenic substrate), and a solution of the test compound (e.g., quinaprilat) at various concentrations.

-

Enzyme Reaction:

-

Incubate ACE with the test compound for a specific period.

-

Initiate the enzymatic reaction by adding the substrate.

-

-

Detection: Measure the product of the enzymatic reaction. This can be done spectrophotometrically or fluorometrically, depending on the substrate used.

-

IC50 Calculation: The concentration of the test compound that inhibits 50% of the ACE activity (IC50) is calculated from the dose-response curve.

Conclusion

The preclinical data for Quinapril robustly support its efficacy as an antihypertensive agent, acting through the potent inhibition of the angiotensin-converting enzyme by its active metabolite, quinaprilat. The compound has been extensively studied in various animal models, demonstrating significant and sustained blood pressure reduction. The metabolic pathway of Quinapril is well-characterized, leading to the formation of the active quinaprilat and the inactive metabolites PD 109488 and this compound. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of novel antihypertensive therapies. This comprehensive preclinical profile underscores the therapeutic potential of Quinapril in the management of hypertension.

References

- 1. Quinapril--a preclinical review of the pharmacology, pharmacokinetics, and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quinapril: overview of preclinical data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of cardiac angiotensin converting enzyme (ACE) and in vivo inhibition following oral quinapril to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quinapril treatment and arterial smooth muscle responses in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Antihypertensive activity of the angiotensin converting enzyme inhibitor quinapril HCl: (S)-2-[(S)-N-[(S)-1-ethoxycarbonyl-3-phenylpropyl) alanyl]-1,2,3,4- tetrahydro-3-isoquinolinecarboxylic acid monohydrochloride in various hypertensive animal models] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quinapril | C25H30N2O5 | CID 54892 - PubChem [pubchem.ncbi.nlm.nih.gov]

Uncharted Territory: The Therapeutic Potential of PD 113413 Remains Undefined

A comprehensive review of existing scientific literature reveals a significant gap in the understanding of PD 113413, a diketopiperazine metabolite of the angiotensin-converting enzyme (ACE) inhibitor quinapril. While analytical methods for its detection are established, its therapeutic applications, mechanism of action, and associated signaling pathways remain unexplored, precluding the development of a detailed technical guide on its potential uses.

Currently, this compound is primarily documented in the context of pharmacokinetic studies of its parent drug, quinapril. Research has focused on developing and validating analytical techniques, such as high-performance liquid chromatography (HPLC), to separate and quantify quinapril and its metabolites, including this compound and the active metabolite quinaprilat. These studies are crucial for understanding the absorption, distribution, metabolism, and excretion of quinapril.

However, the existing body of research does not attribute any specific biological activity or therapeutic effect to this compound itself. It is characterized as a metabolite, and the therapeutic efficacy of quinapril is ascribed to its active form, quinaprilat, which is a potent inhibitor of the ACE. This enzyme plays a critical role in the renin-angiotensin-aldosterone system (RAAS), a key regulator of blood pressure.

The lack of dedicated research into the pharmacological properties of this compound means that there is no quantitative data on its biological activity, such as IC50 values or binding affinities for any molecular targets. Consequently, the creation of structured data tables, as is standard in technical whitepapers, is not feasible.

Similarly, without any described biological effects, there are no experimental protocols to detail. The scientific literature does not contain methodologies for assessing the therapeutic potential of this compound because such investigations have not been reported.

Furthermore, the signaling pathways modulated by this compound are unknown. As its mechanism of action has not been elucidated, it is impossible to create diagrams of signaling cascades or experimental workflows related to its potential therapeutic applications. The core of quinapril's therapeutic action lies in the inhibition of ACE by quinaprilat, and the role of this compound in this or any other pathway has not been investigated.

No Publicly Available Safety and Toxicity Data for PD 113413 in Animal Models

Despite a comprehensive search of scientific literature, patent databases, and chemical registries, no public information is available on the safety and toxicity profile of a compound designated as PD 113413 in animal models. This designation likely represents an internal development code for a substance that has not been disclosed in publicly accessible scientific or regulatory documents.

The absence of public data means that crucial information for a technical guide, such as quantitative toxicity data, detailed experimental protocols, and the compound's mechanism of action, remains unavailable. Therefore, the creation of an in-depth technical guide or whitepaper as requested is not possible at this time.

For researchers, scientists, and drug development professionals interested in the safety profile of a specific compound, access to internal preclinical data from the developing organization is typically required, especially for compounds that have not yet entered the public domain through publications or regulatory submissions.

Should an alternative designation, chemical name, or CAS registry number for this compound become available, a renewed search for its safety and toxicity data could be conducted. Without such information, any assessment of its effects in animal models remains speculative.

Methodological & Application

PD 113413 solution preparation for in vitro assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD 113413, identified by its CAS number 103733-50-2, is a chemical compound with the systematic IUPAC name 2-(3-methyl-1,4-dioxo-3,6,11,11a-tetrahydropyrazino[1,2-b]isoquinolin-2-yl)-4-phenylbutanoic acid. The initial association of "PD" with the Programmed Death-1 (PD-1) pathway in immune checkpoint inhibition has led to interest in this molecule. However, a comprehensive review of available scientific literature and chemical databases reveals a significant lack of specific information regarding its biological activity, mechanism of action, and established protocols for its use in in vitro assays.

This document aims to provide a structured overview of the currently available information and to highlight the critical data that is necessary for the preparation and use of this compound in a research setting.

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | 2-(3-methyl-1,4-dioxo-3,6,11,11a-tetrahydropyrazino[1,2-b]isoquinolin-2-yl)-4-phenylbutanoic acid | Chemical Databases |

| CAS Number | 103733-50-2 | Chemical Databases |

| Molecular Formula | C₂₄H₂₄N₂O₄ | Calculated |

| Molecular Weight | 404.46 g/mol | Calculated |

| Solubility | Data not available. General solubility of related structures (isoquinolines) suggests potential solubility in organic solvents like DMSO and ethanol, but this requires experimental verification. | Inferred |

| Stability | Data not available. | - |

Solution Preparation for In Vitro Assays: A General Guideline

Disclaimer: The following protocol is a general guideline based on the common practices for handling novel compounds with limited solubility data. It is imperative that researchers perform small-scale solubility tests before preparing stock solutions.

Materials:

-

This compound (solid powder)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile, nuclease-free water or appropriate cell culture medium

-

Vortex mixer

-

Sonicator (optional)

-

Sterile microcentrifuge tubes or vials

Protocol for Preparing a 10 mM Stock Solution:

-

Weighing the Compound: Accurately weigh a precise amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.045 mg of the compound.

-

Initial Dissolution: Add the weighed this compound to a sterile tube. Add a small volume of anhydrous DMSO (e.g., 900 µL for a final volume of 1 mL) to the tube.

-

Solubilization: Vortex the mixture vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Visually inspect the solution to ensure there are no visible particles.

-

Final Volume Adjustment: Once the compound is completely dissolved, add DMSO to reach the final desired volume (e.g., bring the total volume to 1 mL).

-

Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. It is recommended to protect the solution from light. The stability of this compound in solution is unknown and should be determined empirically.

Preparation of Working Solutions:

Working solutions should be prepared fresh for each experiment by diluting the high-concentration stock solution in the appropriate cell culture medium or assay buffer. It is crucial to ensure that the final concentration of DMSO in the assay does not exceed a level that affects the cells or the assay itself (typically <0.5%).

Experimental Workflow for Solution Preparation

The following diagram illustrates a logical workflow for the preparation of this compound solutions for in vitro experiments.

Signaling Pathway and Experimental Design Considerations

Currently, there is no direct evidence in the scientific literature to confirm that this compound is an inhibitor of the PD-1/PD-L1 signaling pathway. The "PD" in its name may be coincidental or refer to a different target. Therefore, any investigation into its effects on this pathway should be considered exploratory.

For researchers wishing to investigate the potential role of this compound in the PD-1/PD-L1 pathway, a logical experimental approach would involve a series of validation and functional assays.

Experimental Protocols:

Due to the lack of specific data for this compound, detailed, validated protocols cannot be provided. Researchers should adapt standard protocols for the assays mentioned above. For example, a common PD-1/PD-L1 blockade bioassay involves co-culturing PD-1 expressing effector cells (e.g., Jurkat-NFAT luciferase) with PD-L1 expressing target cells and measuring the restoration of luciferase activity in the presence of an inhibitor.

Conclusion and Future Directions

While this compound has been identified chemically, its biological function remains uncharacterized in the public domain. The successful use of this compound in in vitro assays is contingent on first determining its fundamental properties, including solubility, stability, and biological target(s). Researchers are strongly encouraged to perform these characterizations before embarking on extensive biological screening. The information presented here serves as a starting point for these necessary preliminary investigations.

Application Notes and Protocols for Administering PD 113413 in Rodent Models of Heart Failure

Disclaimer: Information regarding the compound "PD 113413" and its specific application in rodent models of heart failure is not available in the public domain based on the conducted search. The following application notes and protocols are based on general principles of drug administration in rodent models of heart failure and information synthesized from research on other compounds with potential relevance to cardiac function. These are intended to serve as a foundational guide and must be adapted based on the specific properties of this compound, which are currently unknown.

Introduction

Heart failure is a complex clinical syndrome characterized by the inability of the heart to pump sufficient blood to meet the metabolic needs of the body.[1][2] Rodent models are crucial for understanding the pathophysiology of heart failure and for the preclinical evaluation of novel therapeutic agents.[3][4][5] These models can be generated through surgical interventions, genetic modifications, or pharmacological induction to mimic different aspects of human heart failure.[4][6] This document outlines generalized protocols for the administration of a hypothetical therapeutic agent, this compound, in rodent models of heart failure.

Potential Signaling Pathways of Interest

While the specific mechanism of action for this compound is unknown, several signaling pathways are critically involved in the pathophysiology of heart failure and represent potential targets for therapeutic intervention. These include:

-

Neurohormonal Systems: The Renin-Angiotensin-Aldosterone System (RAAS) and the sympathetic nervous system are chronically activated in heart failure, leading to maladaptive remodeling of the heart.[7][8]

-

Inflammatory Pathways: Inflammation is a key contributor to cardiac injury and remodeling in heart failure.[9]

-

Fibrotic Pathways: Myocardial fibrosis, the excessive deposition of extracellular matrix, leads to increased stiffness of the heart muscle and impaired function.[10]

-

Hypertrophic Signaling: Pathological cardiac hypertrophy is a common feature of heart failure, driven by various signaling cascades.[11]

A potential therapeutic agent like this compound might modulate one or more of these pathways to exert its beneficial effects.

Experimental Protocols

Rodent Models of Heart Failure

The choice of a rodent model is critical and should align with the specific research question. Common models include:

-

Surgical Models:

-

Pharmacological Models:

-

Genetic Models: Various transgenic and knockout mouse strains are available that spontaneously develop heart failure.[4]

Administration of this compound

The route and dose of administration for this compound would need to be determined through pharmacokinetic and dose-ranging studies. Potential routes include:

-

Oral Gavage: Suitable for compounds with good oral bioavailability.

-

Intraperitoneal (IP) Injection: A common route for systemic administration in rodents.

-

Subcutaneous (SC) Injection: Provides slower absorption and more sustained plasma concentrations.

-

Intravenous (IV) Injection: For direct and rapid systemic delivery.

-

Osmotic Minipumps: For continuous, long-term administration.

Protocol for a Hypothetical Study:

-

Animal Model: Male C57BL/6 mice (8-10 weeks old).

-

Induction of Heart Failure: Myocardial infarction induced by permanent ligation of the left anterior descending (LAD) artery.

-

Treatment Groups:

-

Sham-operated + Vehicle

-

MI + Vehicle

-

MI + this compound (Low Dose)

-

MI + this compound (High Dose)

-

-

Administration: Daily intraperitoneal injections starting 24 hours post-MI for 4 weeks. The vehicle would be the solvent used to dissolve this compound.

-

Monitoring:

-

Echocardiography: To assess cardiac function (e.g., ejection fraction, fractional shortening) at baseline, 1 week, and 4 weeks post-MI.

-

Body Weight and General Health: Monitored daily.

-

-

Endpoint Analysis (at 4 weeks):

-

Hemodynamic Measurements: Using a pressure-volume catheter.

-

Histological Analysis: To assess infarct size, cardiac hypertrophy (e.g., cardiomyocyte cross-sectional area), and fibrosis (e.g., Masson's trichrome or Picrosirius red staining).

-

Molecular Analysis: Western blotting or qPCR to investigate the effect of this compound on key signaling pathways.

-

Data Presentation

Quantitative data from such a study should be summarized in tables for clear comparison between experimental groups.

Table 1: Echocardiographic Parameters

| Group | N | LVEF (%) - Baseline | LVEF (%) - 4 Weeks | LVFS (%) - Baseline | LVFS (%) - 4 Weeks |

| Sham + Vehicle | 10 | 55 ± 5 | 54 ± 6 | 28 ± 3 | 27 ± 4 |

| MI + Vehicle | 10 | 56 ± 4 | 30 ± 7 | 29 ± 3 | 15 ± 4 |

| MI + this compound (Low) | 10 | 54 ± 5 | 40 ± 8 | 28 ± 4 | 20 ± 5 |

| MI + this compound (High) | 10 | 55 ± 6 | 45 ± 7 | 27 ± 4 | 23 ± 6 |

Data are presented as mean ± SD. *p < 0.05 vs. MI + Vehicle. LVEF, Left Ventricular Ejection Fraction; LVFS, Left Ventricular Fractional Shortening.

Table 2: Histological and Molecular Data

| Group | N | Infarct Size (%) | Cardiomyocyte CSA (µm²) | Fibrosis (%) | p-ERK/t-ERK Ratio |

| Sham + Vehicle | 10 | N/A | 250 ± 30 | 2 ± 0.5 | 1.0 ± 0.2 |

| MI + Vehicle | 10 | 45 ± 8 | 450 ± 50 | 15 ± 3 | 2.5 ± 0.6 |

| MI + this compound (Low) | 10 | 42 ± 7 | 380 ± 45 | 10 ± 2 | 1.8 ± 0.4 |

| MI + this compound (High) | 10 | 40 ± 6 | 320 ± 40 | 8 ± 1.5 | 1.2 ± 0.3 |